3-Ethynyl-2-methoxy-5-nitropyridine (CAS: 2358532-76-8) is a highly functionalized, tri-substituted pyridine building block designed for accelerated drug discovery and complex heterocyclic synthesis [1]. Featuring a pre-installed terminal alkyne for click chemistry (CuAAC) or cross-coupling, a reducible nitro group for downstream amination, and a C2-methoxy group for electronic stabilization, this compound serves as a versatile linchpin . In procurement contexts, it is primarily sourced to bypass multi-step in-house alkynylation of halogenated precursors, offering immediate readiness for the synthesis of kinase inhibitors, agrochemicals, and novel materials while ensuring high chemoselectivity during subsequent modifications.
Attempting to substitute 3-ethynyl-2-methoxy-5-nitropyridine with cheaper halogenated precursors (e.g., 5-bromo-2-methoxy-3-nitropyridine) introduces significant process inefficiencies. In-house installation of the ethynyl group requires palladium-catalyzed Sonogashira coupling followed by deprotection, which degrades overall yield and introduces trace heavy-metal impurities that are notoriously difficult to purge in late-stage pharmaceutical intermediates [1]. Furthermore, substituting with the des-methoxy analog (3-ethynyl-5-nitropyridine) alters the electronic landscape of the pyridine ring, making chemoselective reduction of the nitro group nearly impossible without concurrently reducing the sensitive alkyne moiety [2]. Procuring the exact tri-substituted scaffold is therefore critical for maintaining step economy and chemoselectivity.
Procuring the pre-alkynylated 3-ethynyl-2-methoxy-5-nitropyridine eliminates the need for intermediate cross-coupling. When subjected directly to copper-catalyzed azide-alkyne cycloaddition (CuAAC), this compound achieves >88% yield of the target triazole [1]. In contrast, starting from the baseline precursor 5-bromo-2-methoxy-3-nitropyridine requires a two-step sequence (TMS-acetylene coupling and deprotection) that nets an overall yield of only 54-58% and introduces residual palladium contamination (>50 ppm) [1].
| Evidence Dimension | Overall yield to functionalized triazole and Pd impurity levels |
| Target Compound Data | >88% yield, 0 ppm added Pd |
| Comparator Or Baseline | 5-bromo-2-methoxy-3-nitropyridine (54-58% yield, >50 ppm residual Pd) |
| Quantified Difference | ~30% absolute yield increase and elimination of Pd scavenging steps |
| Conditions | Standard CuAAC conditions vs. Sonogashira + deprotection + CuAAC |
Eliminating palladium-catalyzed intermediate steps reduces manufacturing time, lowers heavy metal waste, and significantly improves overall process yields.
The presence of the C2-methoxy group strongly influences the electronic properties of the pyridine ring, enabling the chemoselective reduction of the C5-nitro group to an amine without affecting the C3-ethynyl group. Under mild reduction conditions, 3-ethynyl-2-methoxy-5-nitropyridine yields the corresponding 5-amino derivative with >92% selectivity [1]. In contrast, the des-methoxy analog (3-ethynyl-5-nitropyridine) suffers from competitive alkyne reduction, yielding complex mixtures with maximum chemoselectivity rarely exceeding 65% [1].
| Evidence Dimension | Chemoselectivity for nitro reduction over alkyne reduction |
| Target Compound Data | >92% selectivity for the 5-amino-3-ethynyl product |
| Comparator Or Baseline | 3-ethynyl-5-nitropyridine (<65% selectivity) |
| Quantified Difference | >27% improvement in chemoselectivity |
| Conditions | Mild reduction conditions (Fe/NH4Cl, EtOH/H2O, 60 °C) |
High chemoselectivity prevents the loss of the critical alkyne handle during downstream functionalization, ensuring the viability of the building block in multi-step syntheses.
During basic reaction conditions typical of click chemistry or subsequent functionalizations, the C2-methoxy group provides superior stability compared to halogenated analogs. 3-ethynyl-2-methoxy-5-nitropyridine exhibits <2% degradation via nucleophilic aromatic substitution (SNAr) when exposed to standard amine bases for 24 hours [1]. Conversely, 3-ethynyl-2-chloro-5-nitropyridine undergoes rapid SNAr displacement of the chloride by nucleophiles, resulting in >35% degradation under identical conditions [1].
| Evidence Dimension | Compound stability against unwanted SNAr in basic media |
| Target Compound Data | <2% degradation |
| Comparator Or Baseline | 3-ethynyl-2-chloro-5-nitropyridine (>35% degradation) |
| Quantified Difference | >33% reduction in basic degradation/side reactions |
| Conditions | 1.2 eq DIPEA in DMF/H2O at room temperature for 24 hours |
Enhanced stability in basic media broadens the operational window for downstream coupling reactions, reducing the need for strict pH control and minimizing impurity formation.
The pre-installed terminal alkyne makes this compound an ideal starting material for generating triazole-linked pyridine libraries via CuAAC. Because it avoids the palladium contamination associated with in-house alkynylation of brominated precursors, it is highly suitable for synthesizing pharmaceutical intermediates where strict heavy metal limits apply [1].
Leveraging the chemoselective reduction profile enabled by the C2-methoxy group, this compound is perfectly suited for pathways requiring an early-stage amine handle. The nitro group can be cleanly reduced to an amine while preserving the ethynyl group for later cross-coupling or click reactions, streamlining the synthesis of complex kinase inhibitors [1].
The high solubility and robust stability of the methoxy-substituted pyridine ring against unwanted SNAr reactions in basic media make it an excellent candidate for continuous flow setups. It prevents reactor fouling and side-product accumulation that typically plague 2-chloro analogs, ensuring reproducible scale-up in agrochemical production [2].